molecular formula C13H22O B3049962 (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one CAS No. 2278-53-7

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one

Cat. No. B3049962
CAS RN: 2278-53-7
M. Wt: 194.31 g/mol
InChI Key: PQDRXUSSKFWCFA-STMXVASLSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of various chemical compounds related to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one. For instance, the study of cis-dienonen IV revealed insights into the isomerization of similar compounds (Schiess, 1972). Additionally, the polymerization of 1,3-dienes, including isoprene, was studied using CoCl2(PRPh2)2 catalyst systems, highlighting the potential for creating various polymer structures (Ricci, Leone, Boglia, Boccia, & Zetta, 2009).

Catalysis and Reaction Mechanisms

Significant work has been done in understanding the catalysis and reaction mechanisms involving compounds like (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one. The Prins cascade process for synthesizing oxa-bicycles, involving similar compounds, demonstrates the versatility of these molecules in organic synthesis (Reddy, Venkateswarlu, Sridevi, Marumudi, Kunwar, & Gayatri, 2015). Also, the study of stereoselective construction of homoserine analogues from related dienes provides valuable insights into asymmetric synthesis (Krikštolaitytė, Šačkus, Rømmimg, & Undheim, 2001).

Polymerization Studies

The copolymerization of isopropenyl and isopropylidene oxazolones with styrene, involving molecules akin to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one, was explored to understand the polymerization behaviors and potential applications in materials science (Iwakura, Toda, & Torii, 1966).

Applications in Medicinal Chemistry

Although specific to antitumor sterols, studies like the one conducted on Cordyceps sinensis mycelia offer a glimpse into the potential medicinal applications of structurally similar compounds (Bok, Lermer, Chilton, Klingeman, & Towers, 1999).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes studying its toxicity, flammability, environmental impact, and precautions needed while handling and storing .

properties

IUPAC Name

(5R,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDRXUSSKFWCFA-STMXVASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)/C=C/C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019772
Record name (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; Fruity melon-like aroma
Record name (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.852
Record name (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one

CAS RN

2278-53-7
Record name (5R,6E)-8-Methyl-5-(1-methylethyl)-6,8-nonadien-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2278-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropyl-8-methylnona-6,8-dien-2-one, (R-(E))-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(E)]-5-isopropyl-8-methylnona-6,8-dien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-ISOPROPYL-8-METHYLNONA-6,8-DIEN-2-ONE, (R-(E))-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y0JW6609
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,6-dimethyl-2,6-undecadiene-10-one; 2-methyl-5-isopropyl acetophenone; 2-hydroxy-2,5,5,8a-tetramethyl-1-(2-hydroxyethyl)-decahydronaphthalene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-5-isopropyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-5-isopropyl-1,3-nonadiene-8-one

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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